molecular formula C25H27NO4S B11982241 Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

Cat. No.: B11982241
M. Wt: 437.6 g/mol
InChI Key: DOOAHEXFOCRQBH-UHFFFAOYSA-N
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Description

Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a mesityloxy group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Mesityloxy Group: This step involves the reaction of the thiophene derivative with mesityl chloride in the presence of a base such as pyridine.

    Acetylation and Amination:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(((phenoxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate
  • Ethyl 2-(((benzyloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate

Uniqueness

Ethyl 2-(((mesityloxy)acetyl)amino)-4-(4-methylphenyl)-3-thiophenecarboxylate is unique due to the presence of the mesityloxy group, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C25H27NO4S

Molecular Weight

437.6 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-[[2-(2,4,6-trimethylphenoxy)acetyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C25H27NO4S/c1-6-29-25(28)22-20(19-9-7-15(2)8-10-19)14-31-24(22)26-21(27)13-30-23-17(4)11-16(3)12-18(23)5/h7-12,14H,6,13H2,1-5H3,(H,26,27)

InChI Key

DOOAHEXFOCRQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)COC3=C(C=C(C=C3C)C)C

Origin of Product

United States

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